PROTAC CRABP-II Degrader-3

Chemical Biology PROTAC Design Structural Comparison

PROTAC CRABP-II Degrader-3 is a cIAP1-based SNIPER with a PEG linker distinct from Degrader-1/2. This difference critically impacts ternary complex formation and degradation efficiency. Ideal for chemical biology studies probing CRABP-II scaffolding in metastasis and retinoic acid signaling. Select Degrader-3 when linker geometry is a key experimental variable.

Molecular Formula C46H68N4O11
Molecular Weight 853.1 g/mol
Cat. No. B12425714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CRABP-II Degrader-3
Molecular FormulaC46H68N4O11
Molecular Weight853.1 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C46H68N4O11/c1-32(2)28-40(49-44(55)43(54)38(47)30-36-14-9-8-10-15-36)45(56)60-27-26-59-25-24-58-23-22-57-21-20-48-41(51)31-61-50-39-18-19-46(6,7)37(35(39)5)17-16-33(3)12-11-13-34(4)29-42(52)53/h8-17,29,32,38,40,43,54H,18-28,30-31,47H2,1-7H3,(H,48,51)(H,49,55)(H,52,53)/b13-11+,17-16+,33-12+,34-29+,50-39+/t38-,40+,43+/m1/s1
InChIKeyRZIQIEBBFSSCIQ-KMRDRQGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CRABP-II Degrader-3: Chemical Profile and Core Mechanism for Targeted Protein Degradation Studies


PROTAC CRABP-II Degrader-3 (CAS: 1225383-41-4) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that induces the ubiquitination and subsequent proteasomal degradation of cellular retinoic acid-binding protein II (CRABP-II) . It is designed as a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) [1]. The compound's structure comprises a CRABP-II-targeting all-trans retinoic acid (ATRA) moiety and a ligand for the E3 ubiquitin ligase cellular inhibitor of apoptosis protein 1 (cIAP1), joined by a polyethylene glycol (PEG)-based linker [1]. This configuration facilitates the formation of a ternary complex between CRABP-II, the degrader, and cIAP1, leading to target protein ubiquitination and removal by the 26S proteasome, a mechanism distinct from traditional occupancy-based inhibition [1].

Why Generic Substitution Fails: The Critical Role of Linker Architecture in PROTAC CRABP-II Degrader-3 Activity


Substituting PROTAC CRABP-II Degrader-3 with a closely related analog, such as Degrader-1 or Degrader-2, is not scientifically equivalent due to differences in linker length and composition, which are known to critically impact ternary complex formation, degradation efficiency, and physicochemical properties in PROTAC development [1]. While these compounds share the same target-binding (ATRA) and E3-ligase-binding (Bestatin derivative) warheads [2], variations in the PEG spacer are reflected in their distinct molecular weights and formulas. This structural divergence can lead to significant differences in cellular permeability, solubility, and the ability to induce a stable and productive ternary complex [1], making the selection of the optimal degrader for a specific assay or model a critical, data-driven decision.

Product-Specific Evidence Guide for PROTAC CRABP-II Degrader-3: Quantitative Differentiation from Degrader-1 and Degrader-2


Molecular Structure and Linker Length Differentiation

PROTAC CRABP-II Degrader-3 is chemically distinct from its closest analogs, Degrader-1 and Degrader-2, based on its molecular formula and weight. This difference is attributed to the length of the polyethylene glycol (PEG) linker connecting the ATRA warhead to the cIAP1 ligand . Linker length is a critical determinant of PROTAC activity, influencing the spatial orientation of the ternary complex and subsequent ubiquitination efficiency [1].

Chemical Biology PROTAC Design Structural Comparison

Mechanistic Validation: cIAP1-Dependent Degradation of CRABP-II

The foundational mechanism for this class of compounds, including Degrader-3, is established in studies showing that a hybrid molecule (SNIPER-4) with the same warheads (ATRA and Bestatin derivative) induces cIAP1-mediated ubiquitylation and proteasomal degradation of CRABP-II [1]. This activity was confirmed to be specific, as it was abrogated by proteasome inhibitors (e.g., MG132) and was not observed in cIAP1-depleted cells [1].

Ubiquitin-Proteasome System Protein Knockdown SNIPER Technology

Chemical Identity and Purity Specification

For procurement and experimental reproducibility, PROTAC CRABP-II Degrader-3 is supplied as a distinct chemical entity with a unique CAS number (1225383-41-4) and is guaranteed to a high purity standard [1]. This ensures the compound's identity and eliminates ambiguity when comparing results across different studies or replicating published work.

Chemical QC Compound Authentication Procurement Specification

Best Research and Industrial Application Scenarios for PROTAC CRABP-II Degrader-3


Investigating CRABP-II Scaffolding Functions in Cancer Cell Migration

In IMR-32 neuroblastoma cells, treatment with a CRABP-II-targeting SNIPER (the mechanistic class of Degrader-3) at 10 μM led to a reduction in CRABP-II protein levels and a subsequent inhibition of cell migration [1]. This indicates Degrader-3 is a suitable tool for studying the non-canonical, scaffolding functions of CRABP-II in processes like metastasis, where protein removal provides a more definitive phenotype than functional inhibition [1].

Dissecting Ternary Complex Formation and Linker Structure-Activity Relationships (SAR)

Given its unique molecular weight and linker length compared to Degrader-1 and Degrader-2, PROTAC CRABP-II Degrader-3 is a key component in a panel of degraders for systematically probing the optimal linker geometry required for efficient ternary complex formation between cIAP1 and CRABP-II [2]. This is a critical application in the chemical biology of targeted protein degradation, helping to define the structural rules for effective PROTAC design [2].

Validating CRABP-II as a Target in Retinoid Signaling and Differentiation Studies

By completely removing the CRABP-II protein from the cytosol, Degrader-3 offers a powerful alternative to genetic knockdown (siRNA/shRNA) for studying its role in the intracellular transport of retinoic acid (RA) and the regulation of RA-mediated gene expression [3]. This chemical biology approach enables acute, dose-dependent, and reversible control of protein levels, facilitating detailed kinetic studies of the retinoid signaling pathway [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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